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molecular formula C10H14O B1362068 (4-Propylphenyl)methanol CAS No. 82657-70-3

(4-Propylphenyl)methanol

Cat. No. B1362068
M. Wt: 150.22 g/mol
InChI Key: TZZUWLNIZBCCGL-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

Dried tetrahydrofuran (50 ml) in which 10.4 g (58.4 mmol) of 4-n-propylbenzoic acid methyl ester synthesized in step (i) was dissolved was dropwise added to 50 ml of dried tetrahydrofuran containing suspension of lithium aluminium hydride (1.54 g: 40.5 mmol) at a temperature of not more than 10° C. with cooling with ice, and reaction was carried out at a room temperature overnight. After the completion of the reaction, an excess amount of lithium aluminium hydride was reacted with methanol with cooling with ice. Next water and an aqueous solution of hydrochloric acid were successively added to the reaction mixture, and the resultant was extracted with hexane. After the hexane phase was washed with water, hexane was removed from the hexane phase to give 8.63 g (57.5 mmol) of 4-n-propylbenzyl alcohol.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.C[O:7][C:8](=O)[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH3:17])=[CH:11][CH:10]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O.CO>[CH2:15]([C:12]1[CH:11]=[CH:10][C:9]([CH2:8][OH:7])=[CH:14][CH:13]=1)[CH2:16][CH3:17] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10.4 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CCC)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.54 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice, and reaction
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with hexane
WASH
Type
WASH
Details
After the hexane phase was washed with water, hexane
CUSTOM
Type
CUSTOM
Details
was removed from the hexane phase

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.5 mmol
AMOUNT: MASS 8.63 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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